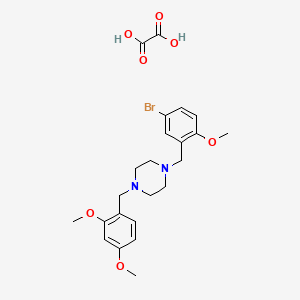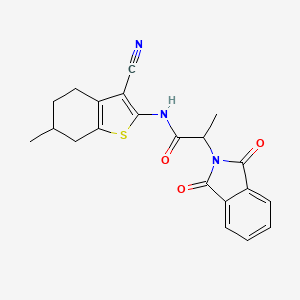![molecular formula C21H26N2O4S B5083980 N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5083980.png)
N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxycyclohexyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, commonly known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1999 by researchers at Hebrew University in Jerusalem. HU-308 is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells and has been shown to have anti-inflammatory effects.
作用机制
HU-308 is a selective agonist of the CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. CB2 receptor activation has also been shown to have analgesic effects by reducing the release of neurotransmitters involved in pain signaling.
Biochemical and Physiological Effects:
HU-308 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. HU-308 has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In addition, HU-308 has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.
实验室实验的优点和局限性
One advantage of using HU-308 in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target the immune system and avoid potential side effects associated with activation of the CB1 receptor, which is primarily expressed in the brain. However, one limitation of using HU-308 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic effects.
未来方向
There are several potential future directions for research on HU-308. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. HU-308 has been shown to reduce neuroinflammation and may have neuroprotective effects. Another area of interest is its potential use in the treatment of chronic pain. HU-308 has been shown to have analgesic effects in animal models of chronic pain and may be a promising alternative to opioid-based pain medications. Finally, further research is needed to fully understand the potential side effects and long-term safety of HU-308.
合成方法
The synthesis of HU-308 involves several steps. The starting material is 4-bromomethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-hydroxycyclohexyl)amine to give the corresponding amide. This amide is then reacted with methylsulfonyl chloride and phenylmagnesium bromide to give HU-308.
科学研究应用
HU-308 has been studied for its potential therapeutic applications in a variety of conditions, including inflammation, pain, and neurodegenerative diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. HU-308 has also been shown to have analgesic effects in animal models of chronic pain.
属性
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-[(N-methylsulfonylanilino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-28(26,27)23(18-7-3-2-4-8-18)15-16-11-13-17(14-12-16)21(25)22-19-9-5-6-10-20(19)24/h2-4,7-8,11-14,19-20,24H,5-6,9-10,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLVBOTJNQINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CCCCC2O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)

![3-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5083953.png)
methyl]phosphonate](/img/structure/B5083961.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1H-benzimidazole-6-carboxamide](/img/structure/B5083969.png)

![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![1-[(6-bromohexyl)oxy]-3-phenoxybenzene](/img/structure/B5083994.png)

![3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5084001.png)
![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)